2-(trifluoromethyl)-2H-indazole-3-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)-2H-indazole-3-carboxylic acid is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boron reagent with an aryl halide under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-(trifluoromethyl)-2H-indazole-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity . The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while reduction can produce indazole alcohols or aldehydes .
Scientific Research Applications
2-(Trifluoromethyl)-2H-indazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to various receptors and enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl group-containing drugs: Examples include efavirenz, fluoxetine, and celecoxib.
Indazole derivatives: Other indazole derivatives with similar structures and biological activities.
Uniqueness
2-(Trifluoromethyl)-2H-indazole-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the indazole core. This combination imparts enhanced chemical stability, biological activity, and potential therapeutic applications compared to other similar compounds .
Properties
CAS No. |
2763759-12-0 |
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Molecular Formula |
C9H5F3N2O2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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